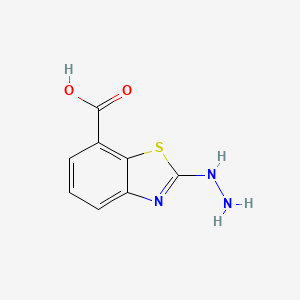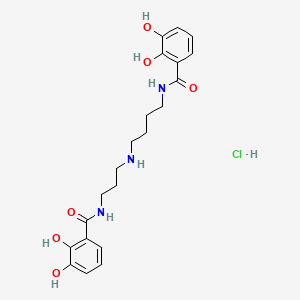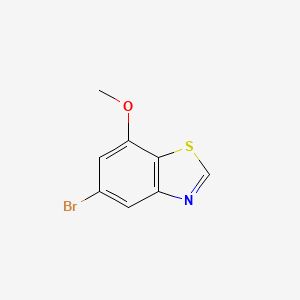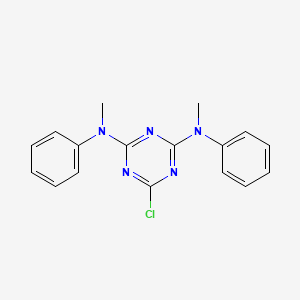
N-ethyl-1-(1-methyl-1H-imidazol-2-yl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-1-(1-methyl-1H-imidazol-2-yl)ethanesulfonamide is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl group, a methyl group, and an ethanesulfonamide group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-(1-methyl-1H-imidazol-2-yl)ethanesulfonamide can be achieved through various synthetic routes. One common method involves the reaction of 1-methylimidazole with ethyl bromide to form N-ethyl-1-methylimidazole. This intermediate is then reacted with ethanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-1-(1-methyl-1H-imidazol-2-yl)ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethanesulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
N-ethyl-1-(1-methyl-1H-imidazol-2-yl)ethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of N-ethyl-1-(1-methyl-1H-imidazol-2-yl)ethanesulfonamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, which is crucial for its biological activity. The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-methylimidazole: A precursor in the synthesis of N-ethyl-1-(1-methyl-1H-imidazol-2-yl)ethanesulfonamide.
Ethanesulfonamide: Shares the ethanesulfonamide group but lacks the imidazole ring.
N-ethylimidazole: Similar structure but without the ethanesulfonamide group.
Uniqueness
This compound is unique due to the combination of the imidazole ring and the ethanesulfonamide group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C8H15N3O2S |
|---|---|
Peso molecular |
217.29 g/mol |
Nombre IUPAC |
N-ethyl-1-(1-methylimidazol-2-yl)ethanesulfonamide |
InChI |
InChI=1S/C8H15N3O2S/c1-4-10-14(12,13)7(2)8-9-5-6-11(8)3/h5-7,10H,4H2,1-3H3 |
Clave InChI |
LPNGKORDYSJEDB-UHFFFAOYSA-N |
SMILES canónico |
CCNS(=O)(=O)C(C)C1=NC=CN1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Azaspiro[4.4]nonan-7-ylmethanethiol](/img/structure/B13968772.png)




![2-(Chloromethyl)-6-methyl-6-azaspiro[3.4]octane](/img/structure/B13968811.png)





